molecular formula C14H10N2O B3058864 6-Phenyl-1,7-naphthyridin-8(7H)-one CAS No. 922527-21-7

6-Phenyl-1,7-naphthyridin-8(7H)-one

Cat. No.: B3058864
CAS No.: 922527-21-7
M. Wt: 222.24 g/mol
InChI Key: FHBOETGFOZMIBL-UHFFFAOYSA-N
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Description

6-Phenyl-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine core structure with a phenyl group attached to the sixth position and a ketone group at the eighth position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1,7-naphthyridin-8(7H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminonicotinic acid with benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired naphthyridine core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, followed by purification steps like recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC). The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The phenyl group and other positions on the naphthyridine core can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under conditions such as heating or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with carboxylic acid or aldehyde groups, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Phenyl-1,7-naphthyridin-8(7H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research has explored its potential as a pharmacophore for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-Phenyl-1,7-naphthyridin-8(7H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

6-Phenyl-1,7-naphthyridin-8(7H)-one can be compared with other naphthyridine derivatives, such as:

    1,7-Naphthyridin-8(7H)-one: Lacks the phenyl group, leading to different chemical properties and reactivity.

    6-Methyl-1,7-naphthyridin-8(7H)-one: Contains a methyl group instead of a phenyl group, affecting its steric and electronic properties.

    6-Chloro-1,7-naphthyridin-8(7H)-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-phenyl-7H-1,7-naphthyridin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-13-11(7-4-8-15-13)9-12(16-14)10-5-2-1-3-6-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBOETGFOZMIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=O)N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582558
Record name 6-Phenyl-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922527-21-7
Record name 6-Phenyl-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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